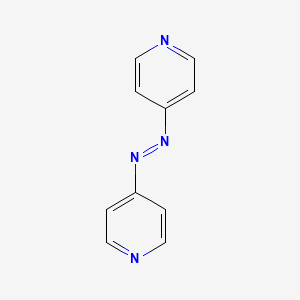

(E)-1,2-di(pyridin-4-yl)diazene

描述

(E)-1,2-di(pyridin-4-yl)diazene, also known as this compound, is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that (E)-1,2-di(pyridin-4-yl)diazene may also interact with various biological targets.

Mode of Action

It is known that diazines, a class of compounds to which this compound belongs, exhibit enamide-like character, allowing for electrophilic substitution . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit various biological activities, suggesting that this compound may also influence multiple biochemical pathways .

Pharmacokinetics

A study on similar compounds suggests that they display desirable adme profiles with parameters within an acceptable range .

Result of Action

It is known that similar compounds can form polymeric chains via azo bonds, which are situated about inversion centres . This suggests that this compound may also have similar effects at the molecular and cellular levels.

Action Environment

It is known that similar compounds can form supramolecular layers which are packed parallel to certain planes , suggesting that the action of this compound may also be influenced by environmental factors.

生物活性

(E)-1,2-di(pyridin-4-yl)diazene is a diazene derivative with the molecular formula C10H8N4 and a molecular weight of 184.2 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to its structural similarities with other biologically active compounds.

Overview of Biological Activity

Research indicates that compounds with structures similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. The biological mechanisms are largely attributed to the presence of the diazene functional group, which can participate in various biochemical pathways.

- Target Interactions : Similar compounds have been shown to interact with multiple biological targets, including receptors and enzymes. The binding affinity is often enhanced due to the azo (-N=N-) group present in the structure, which allows for electrophilic substitution reactions .

- Biochemical Pathways : The compound may influence several biochemical pathways by acting as a ligand for metal ions or by forming polymeric structures that can modulate biological responses .

- Pharmacokinetics : Preliminary studies on analogous compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential viability for therapeutic applications.

Antimicrobial Activity

A study examining the antimicrobial properties of pyridine derivatives indicated that this compound could inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Research has highlighted that diazene derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This oxidative stress leads to cellular damage and ultimately cell death . The specific activity of this compound against different cancer cell lines remains an area for further exploration.

Coordination Chemistry

The compound has been utilized as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes have shown enhanced catalytic activity and stability compared to their non-coordinated counterparts .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antibacterial agent.

| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 50 | 80 | 85 |

| 100 | 40 | 50 |

| 200 | 10 | 20 |

Case Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. At a concentration of 50 µM, cell viability dropped to approximately 30% compared to control groups.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 90 |

| 25 | 60 |

| 50 | 30 |

科学研究应用

Chemical Properties and Mechanism of Action

The compound has the molecular formula and a molecular weight of 184.2 g/mol. Its structure allows for unique interactions due to the presence of diazene (azo) moieties, which enable electrophilic substitution reactions. This property is crucial for its role in forming coordination complexes and polymers.

Target of Action

Similar diazene derivatives have been shown to bind with high affinity to various biological receptors, suggesting that (E)-1,2-di(pyridin-4-yl)diazene may exhibit similar behavior in biochemical pathways. The compound's ability to form polymeric chains via azo bonds also indicates its potential in materials science.

The compound's ability to form supramolecular layers has implications for the development of advanced materials. Research indicates that these layers can be packed parallel to specific planes, which is beneficial for applications in electronics and photonics. The flexibility induced by the diazene moiety allows for the deformation of structures under external stimuli, making it suitable for smart materials .

Case Studies

- Coordination Complexes : A study showcased the use of this compound in creating stable silver coordination complexes that exhibited unique optical properties due to their structural arrangements .

- Polymeric Materials : Research demonstrated that compounds with similar azo functionalities could form polymeric networks that enhanced mechanical properties and thermal stability .

- Antimicrobial Activity : Although direct studies on this compound are scarce, related compounds have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration of this compound's biological potential .

属性

IUPAC Name |

dipyridin-4-yldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPMSLUFFIXCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285862 | |

| Record name | 4,4'-Azodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2632-99-7 | |

| Record name | 4,4'-Azodipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 4,4'-azobis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-azopyridine?

A1: The molecular formula of 4,4'-azopyridine is C10H8N4, and its molecular weight is 184.20 g/mol. []

Q2: What are the key spectroscopic characteristics of 4,4'-azopyridine?

A2: 4,4'-azopyridine exhibits strong UV absorption due to the presence of the azo (-N=N-) group. Additionally, it displays characteristic peaks in infrared (IR) spectroscopy, corresponding to specific vibrations of the pyridine and azo moieties. [, , ]

Q3: How does the incorporation of 4,4'-azopyridine influence the stability of metal-organic frameworks (MOFs)?

A3: The presence of 4,4'-azopyridine as a bridging ligand in MOFs can contribute to their structural stability. It can act as a pillar between layers or connect metal centers, enhancing the overall framework rigidity. [, , ]

Q4: Can 4,4'-azopyridine undergo isomerization, and how does this impact its applications?

A4: Yes, 4,4'-azopyridine can undergo trans-cis isomerization upon UV light irradiation. This property has been exploited in developing photoresponsive materials, such as molecular switches and actuators. [, , ]

Q5: What is the thermal stability of 4,4'-azopyridine-containing materials?

A5: The thermal stability of materials incorporating 4,4'-azopyridine varies depending on the specific compound and its structure. Studies have shown that some 4,4'-azopyridine-based MOFs exhibit thermal stability up to 220 °C. []

Q6: Does 4,4'-azopyridine exhibit catalytic activity?

A6: While 4,4'-azopyridine itself may not directly act as a catalyst, its incorporation into MOF structures can impart catalytic properties to the resulting material. For instance, a copper-based MOF containing 4,4'-azopyridine exhibited Lewis acid catalytic activity in the cycloaddition reaction of epoxide and carbon dioxide. []

Q7: How does 4,4'-azopyridine coordinate with metal ions?

A7: 4,4'-azopyridine typically coordinates to metal ions in a bidentate fashion through its two pyridine nitrogen atoms. This bridging coordination mode often leads to the formation of one-dimensional chains or two-dimensional layers in coordination polymers. [, , , , ]

Q8: Can you explain the concept of "molecular switching" in the context of 4,4'-azopyridine complexes?

A8: The trans-cis photoisomerization of 4,4'-azopyridine allows for the controlled assembly and disassembly of metal complexes. For instance, researchers have demonstrated the photoinduced conversion of tetranuclear to dinuclear squares in palladium-rhenium complexes bridged by 4,4'-azopyridine. []

Q9: How does the length of the bridging ligand affect the magnetic properties of nickel(II) compounds containing 4,4'-azopyridine?

A9: The magnetic properties of nickel(II) compounds incorporating 4,4'-azopyridine can be modulated by the length of the bridging ligand. Longer ligands, such as 4,4'-azopyridine, typically weaken the antiferromagnetic interactions between nickel centers compared to shorter ligands like pyrazine. []

Q10: Have computational methods been employed to study 4,4'-azopyridine and its complexes?

A10: Yes, computational chemistry techniques, such as molecular orbital calculations and Grand Canonical Monte Carlo (GCMC) simulations, have been used to study the electronic structure, binding properties, and gas adsorption behavior of 4,4'-azopyridine and its metal complexes. [, ]

Q11: Are there any strategies to improve the stability or solubility of 4,4'-azopyridine-based materials?

A11: Researchers have explored strategies like incorporating bulky substituents or modifying the ligand environment around the metal center to enhance the stability and solubility of 4,4'-azopyridine-containing complexes. [, ]

Q12: What analytical techniques are commonly used to characterize 4,4'-azopyridine and its derivatives?

A12: Common characterization techniques include single-crystal X-ray diffraction for structural determination, powder X-ray diffraction for phase identification, infrared (IR) spectroscopy for functional group analysis, and UV-Vis spectroscopy for studying electronic transitions. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。